(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of pyrimidine, piperidine, and morpholine moieties, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine derivative, followed by the introduction of the piperidine and morpholine groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
Chemistry
In chemistry, (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways could make it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
The compound’s structural features suggest potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research in this area could lead to the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone include other heterocyclic compounds with pyrimidine, piperidine, or morpholine moieties. Examples include:
- (4-(4-Morpholinyl)phenyl)(piperidin-1-yl)methanone
- (3-(Pyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-14-17(2)24-22(23-16)29-20-4-3-9-26(15-20)21(27)18-5-7-19(8-6-18)25-10-12-28-13-11-25/h5-8,14,20H,3-4,9-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWBVRYJQZSWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.